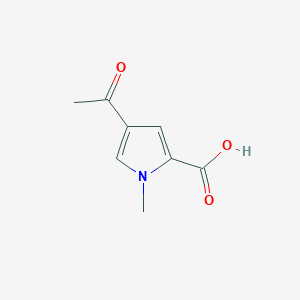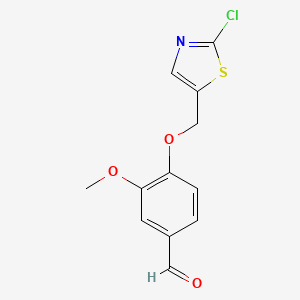![molecular formula C12H11NO2 B1272509 3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione CAS No. 73799-63-0](/img/structure/B1272509.png)
3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione
Übersicht
Beschreibung
3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione is a compound of interest in the field of medicinal chemistry due to its potential as a building block for drug discovery. The structure of this compound features a bicyclic skeleton that is functionalized with a benzyl group, which can be further derivatized to create novel conformationally restricted piperidine derivatives with potential pharmacological activities .
Synthesis Analysis
The synthesis of 3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione and its analogs can be achieved through various synthetic routes. A two-step synthesis involving common chemicals such as benzaldehyde, allylamine, and cinnamic acid has been developed, utilizing intramolecular [2+2]-photochemical cyclization to form the bicyclic structure . Additionally, a one-step synthesis via [2+2]-photochemical intermolecular cycloaddition of N-benzylmaleimide to alkenes has been elaborated, leading to functionalized 3-azabicyclo[3.2.0]heptanes . These methods provide efficient routes to synthesize the core bicyclic structure that can be further modified to obtain the desired 3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione.
Molecular Structure Analysis
The molecular structure of 3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione is characterized by a bicyclic ring system that includes a three-membered cyclopropane ring fused to a six-membered ring. X-ray crystallography of related compounds has revealed that the N-benzyl group typically occupies an equatorial position on the heterocycle, and the bicyclic skeleton often adopts a boat conformation . This conformational rigidity is crucial for the biological activity of the compound as it can influence the interaction with biological targets.
Chemical Reactions Analysis
The bicyclic azabicyclo[3.1.0]hexane core can undergo various chemical reactions for further functionalization. For instance, the reaction of benzyl-2-arylmethylidenecyclopropylmethyl-amine with iodine or phenylselenyl bromide can lead to ring-closure products such as 1-iodo-2-aryl-3-azabicyclo[3.1.0]hexane or 1-phenylselenenyl-2-aryl-3-azabicyclo[3.1.0]hexane . These reactions are stereoselective and can be performed at room temperature, offering a practical approach to synthesize various derivatives of the core structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione derivatives are influenced by the presence of the azabicyclo[3.1.0]hexane skeleton. The rigidity of the bicyclic structure can affect the compound's solubility, boiling point, and stability. The introduction of different substituents through chemical reactions can further modify these properties, tailoring the compound for specific applications in drug development . The ability to synthesize enantiomerically pure compounds is particularly important for biological activity, as demonstrated by the synthesis and aromatase inhibitory activity of novel 1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-diones, where the 1R-(+)-enantiomer was found to be responsible for the enzyme inhibitory activity .
Wissenschaftliche Forschungsanwendungen
1. Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes
- Summary of Application: A practical synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes was developed for the first time . The key step was photochemical decomposition of CHF2-substituted pyrazolines .
- Methods of Application: The protocol has the advantages of simple operation, mild conditions, as well as excellent functional group tolerance, giving the desired products in moderate to excellent yields .
- Results or Outcomes: The 3-azabicyclo[3.1.0]hexyl ring system as a conformationally constrained bicyclic isostere for the piperidine motif displays diverse biological activities and great potential in the pharmaceutical industry .
2. Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5
- Summary of Application: The cytotoxicity of synthesized 3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] was evaluated against various cell lines .
- Methods of Application: The cytotoxicity was evaluated in vitro by the standard MTS assay for 24 and 72 hours .
- Results or Outcomes: The results of this study were not provided in the source .
3. Potent μ Opioid Receptor Antagonist
- Summary of Application: The 3-azabicyclo[3.1.0]hexyl ring system is used as a potent μ opioid receptor antagonist for the treatment of pruritus .
- Methods of Application: The specific methods of application are not provided in the source .
- Results or Outcomes: The outcomes of this application are not provided in the source .
4. Ketohexokinase (KHK) Inhibitor
- Summary of Application: The 3-azabicyclo[3.1.0]hexyl ring system is used as a ketohexokinase (KHK) inhibitor for the treatment of non-alcoholic fatty liver disease (NAFLD) .
- Methods of Application: The specific methods of application are not provided in the source .
- Results or Outcomes: The outcomes of this application are not provided in the source .
5. Muscarinic Receptor Antagonist
- Summary of Application: The 3-azabicyclo[3.1.0]hexyl ring system is used as a muscarinic receptor antagonist .
- Methods of Application: The specific methods of application are not provided in the source .
- Results or Outcomes: The outcomes of this application are not provided in the source .
6. T-type Calcium Channel Inhibitor
Safety And Hazards
Eigenschaften
IUPAC Name |
3-benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-11-9-6-10(9)12(15)13(11)7-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEISWFNRNZRSHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(=O)N(C2=O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377512 | |
| Record name | 3-benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione | |
CAS RN |
73799-63-0 | |
| Record name | 3-benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-BENZYL-3-AZABICYCLO(3.1.0)HEXANE-2,4-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

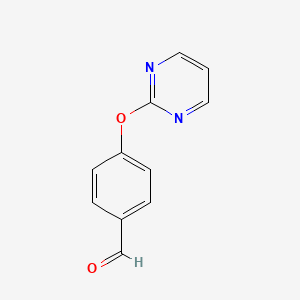
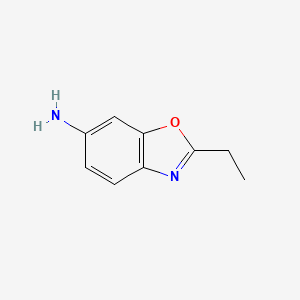
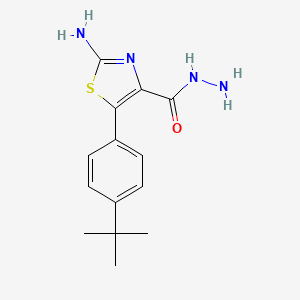
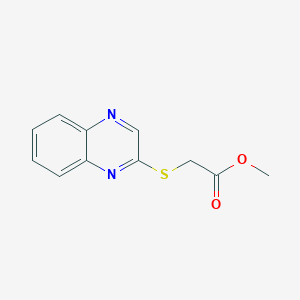

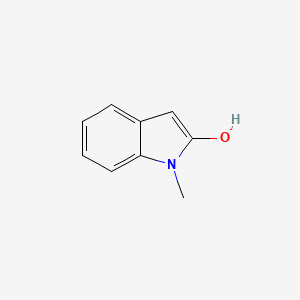
![2-{[(Benzyloxy)carbonyl]amino}-2-(4-chlorophenyl)acetic acid](/img/structure/B1272441.png)
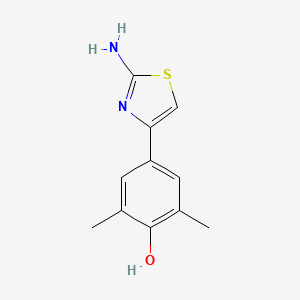
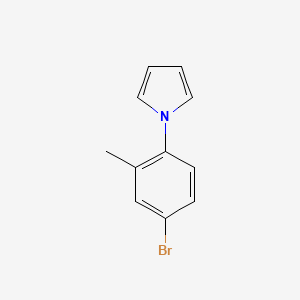

methanone](/img/structure/B1272449.png)
![{2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol](/img/structure/B1272451.png)
